molecular formula C8H6ClFO2 B1455519 2-(2-Chloro-3-fluorophenyl)acetic acid CAS No. 1000523-07-8

2-(2-Chloro-3-fluorophenyl)acetic acid

Cat. No.: B1455519
CAS No.: 1000523-07-8
M. Wt: 188.58 g/mol
InChI Key: JNMBDAACHFCAKX-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where phenylacetic acid is treated with chlorinating and fluorinating agents under acidic conditions to introduce the chlorine and fluorine substituents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenylacetic acid derivatives .

Scientific Research Applications

2-(2-Chloro-3-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylacetic acid: Similar structure but lacks the chlorine atom.

    3-Fluorophenylacetic acid: Fluorine atom is positioned differently on the phenyl ring.

    2-Chlorophenylacetic acid: Similar structure but lacks the fluorine atom.

Uniqueness

2-(2-Chloro-3-fluorophenyl)acetic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can enhance its chemical reactivity and biological activity compared to compounds with only one halogen substituent .

Properties

IUPAC Name

2-(2-chloro-3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMBDAACHFCAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717178
Record name (2-Chloro-3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000523-07-8
Record name (2-Chloro-3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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